7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2-thiophenecarboxylic acid hydrazide to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Scientific Research Applications
7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methoxyphenyl)-6-[4-(Methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-Chlorophenyl)-6-[4-(Methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 7-(3-Methoxyphenyl)-6-[4-(Methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine .
Uniqueness
The uniqueness of 7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern and the presence of both a thienyl and a methylsulfanyl group. These structural features contribute to its distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C16H12N4S2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
7-(4-methylsulfanylphenyl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H12N4S2/c1-21-12-6-4-11(5-7-12)13-8-9-17-16-18-15(19-20(13)16)14-3-2-10-22-14/h2-10H,1H3 |
InChI Key |
UYBCICDDZQINLU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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